N-benzylpiperidine-4-carboxamide hydrochloride

Vue d'ensemble

Description

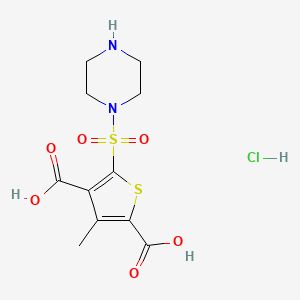

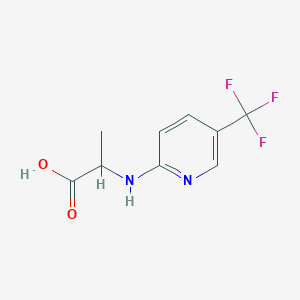

“N-benzylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.756 . It is a product used for proteomics research .

Molecular Structure Analysis

The InChI code for “N-benzylpiperidine-4-carboxamide” is1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) . This indicates that the molecule consists of a piperidine ring attached to a benzyl group and a carboxamide group . Physical And Chemical Properties Analysis

“N-benzylpiperidine-4-carboxamide” is a powder with a melting point of 110-112°C . The storage temperature is room temperature .Applications De Recherche Scientifique

Dual Serotonin and Norepinephrine Reuptake Inhibitors

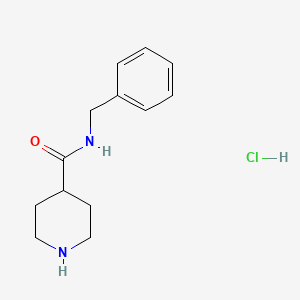

Research has demonstrated the potential of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors, with specific derivatives showing enhanced activity. This suggests their application in developing treatments for psychiatric disorders such as depression and anxiety. The synthesis process involved amidation and substitution, highlighting a methodological approach to designing compounds with specific neurotransmitter reuptake inhibition properties (Paudel et al., 2015).

NMDA Receptor Antagonists

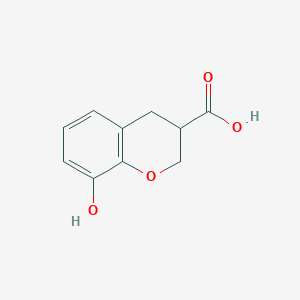

Another study identified (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone derivatives as potent NR2B subunit-selective antagonists of the NMDA receptor. This discovery opens avenues for developing new therapeutic agents to manage neurodegenerative disorders and pain, with several derivatives showing significant activity in preclinical models (Borza et al., 2007).

CCR5 Antagonists for HIV-1 Inhibition

Incorporating polar groups into piperidine-4-carboxamide CCR5 antagonists has yielded compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. This research highlights the compound's role in inhibiting CCR5-using HIV-1 clinical isolates, presenting a promising approach for developing new antiretroviral therapies (Imamura et al., 2006).

Acetylcholinesterase Inhibitors

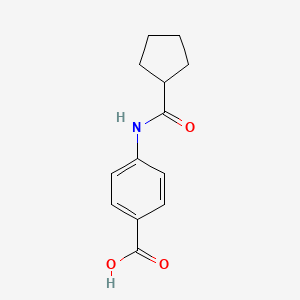

N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives have been studied for their potential as acetylcholinesterase inhibitors, targeting Alzheimer's disease treatment. The synthesis and evaluation of these compounds reveal moderate activity toward acetylcholinesterase, indicating their potential application in managing neurodegenerative diseases (Pashaei et al., 2021).

Corrosion Inhibition

Piperidine derivatives, including 4-benzyl piperidine, have been investigated for their corrosion inhibitory properties on mild steel in phosphoric acid medium. These studies provide insights into the application of such compounds in industrial settings to prevent corrosion, showcasing their practical utility beyond biomedical research (Ousslim et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-benzylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXDWANRATKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585558 | |

| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpiperidine-4-carboxamide hydrochloride | |

CAS RN |

101264-48-6 | |

| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)

![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)

![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)

![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)

![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)

![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)